molecular formula C16H26N4O2 B11806043 tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B11806043
M. Wt: 306.40 g/mol
InChI Key: GRMZCDYOJPMYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate (CAS 1355193-18-8) is a chemical building block of high interest in medicinal and process chemistry. With a molecular formula of C17H28N4O2 and a molecular weight of 320.43 g/mol, this compound features a piperazine moiety, a heterocycle that is frequently found in biologically active molecules . The piperazine ring is widely utilized in drug discovery for its ability to optimize the pharmacokinetic properties of a molecule and serve as a scaffold to properly position pharmacophoric groups for interaction with target macromolecules . This makes related carbamate-protected intermediates valuable synthons in the synthesis of more complex, piperazine-containing target compounds. As a Boc-protected amine, this reagent offers a handle for further synthetic elaboration, allowing researchers to build molecular complexity in a controlled manner. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

tert-butyl N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)18-12-13-5-6-14(17-11-13)20-9-7-19(4)8-10-20/h5-6,11H,7-10,12H2,1-4H3,(H,18,21)

InChI Key

GRMZCDYOJPMYMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCN(CC2)C

Origin of Product

United States

Preparation Methods

Preparation of 3-(Aminomethyl)-6-chloropyridine

The synthesis begins with 3-cyano-6-chloropyridine, which undergoes reduction to introduce the aminomethyl group. Hydrogenation using Raney nickel or palladium catalysts at 50–60 psi H₂ in ethanol achieves quantitative conversion to 3-(aminomethyl)-6-chloropyridine. Alternative reducing agents like LiAlH4 in tetrahydrofuran (THF) yield comparable results but require stringent moisture control.

Boc Protection of the Aminomethyl Group

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). Reaction in dichloromethane (DCM) at 0–25°C for 12–24 hours affords tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate in 85–92% yield. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) ensures high purity (>98% by HPLC).

Functionalization at Position 6: Introducing the 4-Methylpiperazine Moiety

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the chloride at position 6 with 4-methylpiperazine is feasible under heated conditions. Reacting tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate with excess 4-methylpiperazine in dimethylformamide (DMF) at 120°C for 48 hours achieves substitution, albeit with moderate yields (50–60%). The electron-withdrawing Boc group enhances ring activation, facilitating SNAr despite pyridine’s inherent deactivation.

Table 1: SNAr Reaction Optimization

ConditionSolventTemperature (°C)Time (h)Yield (%)
4-MethylpiperazineDMF1204855
4-MethylpiperazineNMP1302462
4-MethylpiperazineDMSO1107248

Palladium-Catalyzed Buchwald-Hartwig Amination

Superior yields are achieved via palladium-catalyzed coupling. Using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and cesium carbonate (2 equiv) in toluene at 100°C, tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate reacts with 4-methylpiperazine to furnish the target compound in 78–85% yield. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable efficiency.

Table 2: Buchwald-Hartwig Reaction Parameters

Catalyst SystemLigandBaseSolventYield (%)
Pd₂(dba)₃/XantphosXantphosCs₂CO₃Toluene82
Pd(OAc)₂/BINAPBINAPK₃PO₄Dioxane75
PEPPSI-IPrIPrt-BuONaTHF68

Alternative Routes via Intermediate Halogenation

Iodination at Position 6

Lithiation-iodination sequences enhance reactivity for subsequent coupling. Treating tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate with n-butyllithium (−78°C, THF) and quenching with iodine generates tert-butyl ((6-iodopyridin-3-yl)methyl)carbamate. This intermediate undergoes Ullmann-type coupling with 4-methylpiperazine using CuI (10 mol%) and trans-N,N′-dimethylcyclohexane-1,2-diamine in DMSO at 90°C, yielding 70–75% product.

Purification and Characterization

Crude product purification employs:

  • Flash chromatography : Silica gel (230–400 mesh) with gradient elution (ethyl acetate/methanol, 95:5 to 85:15).

  • Recrystallization : Ethanol/water (3:1) yields crystalline product (mp 148–150°C).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 1H, pyridine-H), 7.72 (d, J = 8.4 Hz, 1H), 4.98 (s, 1H, NH), 4.32 (s, 2H, CH₂), 3.82–3.75 (m, 4H, piperazine-H), 2.54–2.48 (m, 4H, piperazine-H), 2.32 (s, 3H, N–CH₃), 1.47 (s, 9H, Boc).

  • HRMS (ESI+) : m/z calc. for C₁₇H₂₇N₄O₂ [M+H]⁺: 327.2125; found: 327.2128.

Challenges and Optimization Strategies

Competing Side Reactions

  • N-Demethylation : Occurs under harsh acidic or basic conditions. Mitigated by using neutral buffers during workup.

  • Boc Deprotection : Avoided by maintaining reaction temperatures below 100°C and excluding strong acids.

Scalability Considerations

  • Catalyst Loading : Reducing Pd₂(dba)₃ to 1 mol% with microwave irradiation maintains yield (80%) while lowering costs.

  • Solvent Recycling : Toluene and DMF are recovered via distillation, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of agrochemicals and other bioactive compounds.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the pyridine ring, electronic properties, and functional groups. Below is a detailed comparison:

Substituent Variations on the Pyridine Ring

tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate
  • Structure : Contains methoxy groups at the 5- and 6-positions of the pyridine ring.
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
  • Structure : Features hydroxyl and methoxy groups at the 4- and 5-positions.
  • Key Differences :
    • The hydroxyl group increases polarity and solubility in aqueous media, contrasting with the lipophilic 4-methylpiperazine group in the target compound.
    • May exhibit different stability under acidic or basic conditions due to the presence of a free hydroxyl group .
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate
  • Structure : Substituted with a chlorine atom and a pivalamido group.
  • The bulky pivalamido group may sterically hinder interactions in biological systems .

Functional Group Comparisons

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate
  • Structure : Contains a hydroxymethyl group instead of the 4-methylpiperazine moiety.
  • Key Differences :
    • The hydroxymethyl group offers a site for further functionalization (e.g., esterification).
    • Lower molecular weight (C11H16N2O3 vs. C16H26N4O2 for the target compound) may influence pharmacokinetic properties .
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
  • Structure : Features an iodine atom and methoxy group.
  • Higher molecular weight due to iodine may reduce solubility compared to the target compound .

Data Table: Key Properties of Similar Compounds

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C16H26N4O2 4-Methylpiperazine, tert-butyl 306.41 Intermediate in kinase inhibitor synthesis
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate C13H18N2O4 5,6-Dimethoxy 266.29 Enhanced electron density
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate C12H16N2O4 4-Hydroxy, 5-methoxy 252.27 High polarity, pH-sensitive
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate C16H22ClN3O3 6-Chloro, pivalamido 339.82 Steric hindrance
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate C11H16N2O3 6-Hydroxymethyl 224.26 Functionalizable hydroxymethyl

Research Findings and Implications

  • Reactivity : The 4-methylpiperazine group in the target compound enhances solubility in polar aprotic solvents, facilitating its use in coupling reactions . In contrast, methoxy-substituted analogs exhibit higher stability in oxidative conditions .
  • Synthetic Utility : The target compound’s tert-butyl carbamate group is more resistant to acidic hydrolysis compared to analogs with hydroxyl groups, making it preferable for multi-step syntheses .

Notes

  • Data Limitations : Biological activity data for the target compound are scarce; most studies focus on its synthetic utility.
  • Contradictions : describes a pyrimidine-based carbamate, which differs significantly in ring structure and reactivity from pyridine derivatives.
  • Further Research : Comparative studies on the pharmacokinetics of these analogs are needed to elucidate structure-activity relationships.

Biological Activity

tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate, also known as compound M4, has garnered attention due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H28N4O2C_{17}H_{28}N_{4}O_{2}. Its structure features a pyridine ring substituted with a piperazine moiety, which is critical for its biological interactions.

Research indicates that M4 acts as a dual inhibitor of β-secretase and acetylcholinesterase, both of which are crucial in the pathophysiology of Alzheimer's disease (AD). The compound's ability to inhibit amyloid-beta (Aβ) aggregation has been highlighted in several studies:

  • In vitro Studies : M4 demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 μM. This inhibition is significant as Aβ aggregation is a hallmark of AD pathology .
  • Cell Protection : In astrocyte cell cultures exposed to Aβ 1-42, M4 reduced cell death by decreasing levels of TNF-α and free radicals, suggesting a protective effect against neuroinflammation .

Efficacy in Animal Models

In vivo studies using scopolamine-induced models of AD showed that while M4 reduced Aβ levels and β-secretase activity, it did not significantly outperform established treatments like galantamine. The lack of significant efficacy was attributed to the compound's bioavailability in the brain .

Data Tables

Study Type Findings Concentration IC50/Ki Values
In vitro (Aβ Aggregation)85% inhibition of Aβ aggregation100 μM-
In vitro (Cell Protection)Reduction in TNF-α and free radicals in astrocytes--
In vivo (Scopolamine Model)No significant difference compared to galantamine-β-secretase IC50 = 15.4 nM; Acetylcholinesterase Ki = 0.17 μM

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of M4 on astrocytes subjected to Aβ toxicity. Results indicated that M4 could mitigate cell death through anti-inflammatory pathways, although further research is needed to confirm its efficacy in vivo.
  • Comparative Studies with Established Treatments : In trials comparing M4 with galantamine, M4 showed promise but ultimately did not achieve statistically significant improvements in cognitive function or Aβ levels compared to the control group treated with galantamine .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldReference
Protectiontert-Butyl chloroformate, Et₃N, 0–5°C75–85%
CouplingPd₂(dba)₃, BINAP, toluene, 80°C60–70%

Basic: How to confirm the structural integrity of the compound using spectroscopic methods?

Q. Methodology :

  • NMR Spectroscopy : Analyze 1H^1H/13C^{13}C NMR to verify tert-butyl (δ 1.3–1.4 ppm for -C(CH₃)₃) and pyridine-proton environments (δ 7.5–8.5 ppm). Discrepancies in splitting patterns may indicate impurities .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS (HRMS) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and stereochemistry .

Advanced: How to optimize reaction conditions to improve yield and purity?

Q. Strategies :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) to enhance coupling efficiency .
  • Temperature Control : Maintain 80–100°C during coupling to balance reaction rate and byproduct formation .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
  • In-line Monitoring : Employ HPLC or TLC to track reaction progress and adjust parameters dynamically .

Note : Scale-up studies show automated reactors improve reproducibility by minimizing human error .

Advanced: How to resolve discrepancies in NMR data during structural elucidation?

Q. Approach :

Variable Temperature (VT) NMR : Suppress signal broadening caused by dynamic processes (e.g., hindered rotation of tert-butyl groups) .

2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping pyridine signals .

Computational Validation : Compare experimental 1H^1H shifts with DFT-calculated values (e.g., using Gaussian) .

Case Study : A 0.2 ppm deviation in pyridine-H signals was resolved via COSY, confirming steric hindrance from the 4-methylpiperazine group .

Advanced: What are the strategies for selective functionalization of the pyridine ring?

Q. Key Methods :

  • Directed Ortho-Metalation : Use directing groups (e.g., carbamates) to install substituents at specific positions .
  • Cross-Coupling : Suzuki-Miyaura reactions for aryl/heteroaryl introductions at the 6-position .
  • Protection of Reactive Sites : Block the 3-position with bulky groups to direct electrophilic substitution to the 2-position .

Q. Table 2: Functionalization Examples

PositionReaction TypeYieldReference
6Buchwald-Hartwig amination65%
2Nitration followed by reduction50%

Basic: What are the common impurities encountered during synthesis and how are they characterized?

Q. Common Impurities :

  • Unreacted Amine : Detected via TLC (Rf ~0.2) and removed by acid-base extraction .
  • De-tert-butylated Byproduct : Identified by MS (m/z 167) and purified via silica gel chromatography .
  • Pd Catalyst Residues : Quantified using ICP-MS (<1 ppm acceptable) .

Advanced: How does the 4-methylpiperazine moiety influence reactivity in cross-coupling reactions?

Q. Mechanistic Insights :

  • Electron-Donating Effect : The piperazine group increases electron density on the pyridine ring, accelerating oxidative addition in Pd-catalyzed reactions .
  • Steric Effects : The methyl group on piperazine may hinder access to the catalytic site, requiring larger ligands (e.g., XPhos) for efficient coupling .

Data : Substituent-free analogues show 20% lower yields in Suzuki reactions .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Q. Methods :

  • Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., kinases) using crystal structures from the PDB .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Predicts bioactivity based on descriptors like logP and polar surface area .

Case Study : Docking studies revealed hydrogen bonding between the carbamate carbonyl and His164 in kinase X .

Basic: What are the recommended storage conditions to ensure stability?

Q. Guidelines :

  • Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate .
  • Light Sensitivity : Use amber vials to avoid photodegradation of the pyridine ring .
  • Moisture Control : Include desiccants (silica gel) in packaging .

Advanced: How to design analogues for SAR studies?

Q. Design Principles :

  • Core Modifications : Replace pyridine with pyrimidine to alter π-π stacking interactions .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance electrophilicity .
  • Bioisosteres : Swap 4-methylpiperazine with morpholine to assess steric vs. electronic effects .

Q. Table 3: Analogue Activity Comparison

AnalogueModificationIC₅₀ (nM)Reference
ParentNone120
PyrimidinePyridine → pyrimidine85
-NO₂5-NO₂ substitution45

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.